2-Phenylethyl propionate

描述

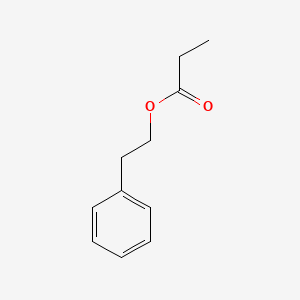

Structure

3D Structure

属性

IUPAC Name |

2-phenylethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGZQCSMLUDISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035156 | |

| Record name | 2-Phenylethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor of flowers or fruit; [HSDB], Solid, Colourless or yellowish slighty oily liquid; very sweet odour reminiscent of red rose with a fruity undertone | |

| Record name | 2-Phenylethyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/923/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

244.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with alcohols and ether, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-PHENYLETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/923/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.02 at 25/25 °C, 1.010-1.021 | |

| Record name | 2-PHENYLETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/923/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 2-Phenylethyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

122-70-3 | |

| Record name | Phenylethyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VFI60EUHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 2-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylethyl Propionate: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl propionate (B1217596) (also known as phenethyl propionate) is an organic ester with the chemical formula C₁₁H₁₄O₂. It is a colorless liquid characterized by a pleasant floral and fruity aroma, reminiscent of roses and honey.[1][2] Naturally occurring in various plants and food products such as guava, peanuts, and cheese, it is widely utilized in the flavor and fragrance industries.[3][4] Beyond its sensory applications, 2-phenylethyl propionate has garnered significant interest for its role as a potent insect attractant, particularly for the Japanese beetle (Popillia japonica), making it a valuable tool in integrated pest management strategies.[3][5] This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound is the ester formed from the condensation of 2-phenylethanol (B73330) and propionic acid.[3] Its structure consists of a benzene (B151609) ring attached to an ethyl group, which is in turn bonded to the oxygen of the propionate ester group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-phenylethyl propanoate | [6] |

| CAS Number | 122-70-3 | [4] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [6] |

| InChI | InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | [6] |

| InChIKey | HVGZQCSMLUDISR-UHFFFAOYSA-N | [6] |

| SMILES | CCC(=O)OCCC1=CC=CC=C1 | [6] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented and are crucial for its handling, formulation, and application.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2][6] |

| Odor | Floral, fruity, sweet, rose-like | [2][6] |

| Boiling Point | 244-245 °C at 760 mmHg | [6] |

| Melting Point | < 25 °C | [6] |

| Density | 1.007 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.493 | [4] |

| Vapor Pressure | 0.05 mmHg at 25 °C | [6] |

| Solubility | Miscible with alcohols and ether | [6] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized by the Fischer esterification of 2-phenylethanol with propionic acid, using a strong acid catalyst such as sulfuric acid.[3]

Materials:

-

2-Phenylethanol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-phenylethanol and propionic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Physicochemical Property Determination

Boiling Point Determination (Thiele Tube Method): A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to re-enter the capillary, is recorded as the boiling point.

Density Measurement: A calibrated pycnometer is filled with the sample at a specific temperature (e.g., 25 °C). The mass of the liquid is determined by weighing the filled pycnometer and subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass by the known volume of the pycnometer.

Refractive Index Measurement: A few drops of the sample are placed on the prism of an Abbé refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read directly from the instrument's scale at a specified temperature (e.g., 20 °C).

Structural Elucidation via Spectroscopic Methods

The structure of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations and Parameters | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the aromatic, ethyl, and propionyl protons. | [2][7] |

| ¹³C NMR | Spectra available, confirming the presence of 11 distinct carbon atoms in the molecule. | [8] |

| FTIR | Typically run as a neat liquid between salt plates or using an ATR accessory. Shows a strong C=O stretch for the ester, C-O stretches, and aromatic C-H and C=C stretches. | [6] |

| Mass Spec. | Electron ionization (EI) mass spectra are available. | [6] |

Experimental Protocols for Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into a gas chromatograph. The GC is typically equipped with a non-polar or mid-polar capillary column. The oven temperature is programmed to ramp up to separate the components of the sample. The eluent from the GC is directed into a mass spectrometer, which is operated in electron ionization (EI) mode to generate a mass spectrum of the compound.

Biological Activity: Insect Attractant

This compound is a well-established attractant for several insect species, most notably the Japanese beetle (Popillia japonica).[3][9] It is often used in combination with other compounds, such as eugenol (B1671780) and geraniol, to create a synergistic lure that is highly effective in trapping these pests.[3][5]

The mechanism of action involves the detection of the volatile this compound molecules by olfactory receptor neurons (ORNs) located in the insect's antennae.[5] This interaction initiates a signal transduction cascade that results in a behavioral response, such as upwind flight towards the odor source.[5]

While the specific olfactory receptor that binds to this compound in the Japanese beetle has not been definitively identified, the general pathway of insect olfaction is understood.

Conclusion

This compound is a well-characterized organic ester with significant applications in the flavor, fragrance, and agricultural industries. Its chemical and physical properties have been thoroughly documented, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The methodologies outlined in this guide provide a framework for the synthesis, purification, and analysis of this compound. Furthermore, its role as an insect attractant highlights its potential for the development of environmentally benign pest control strategies. Further research into the specific molecular interactions between this compound and insect olfactory receptors will undoubtedly lead to the design of more effective and selective pest management tools.

References

- 1. Odorant receptor orthologues in conifer‐feeding beetles display conserved responses to ecologically relevant odours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pherobase NMR: this compound|phenethyl propionate|C11H14O2 [pherobase.com]

- 3. ecommons.cornell.edu [ecommons.cornell.edu]

- 4. escholarship.org [escholarship.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C11H14O2 | CID 31225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR: this compound [pherobase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. US3761584A - Phenethyl propionate and eugenol, a potent attractant for the japanese beetle (popillia japonica newman) - Google Patents [patents.google.com]

A Technical Guide to the Natural Sources and Isolation of 2-Phenylethyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl propionate (B1217596) is a naturally occurring ester valued for its pleasant, fruity, and rose-like aroma. It finds applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of its natural sources, detailed protocols for its isolation and purification, and an examination of its biosynthetic pathway.

Natural Occurrence of 2-Phenylethyl Propionate

This compound has been identified as a volatile or semi-volatile component in a variety of plants and food products. Its presence contributes to the characteristic aroma of many fruits and flowers. The primary natural sources include guava, rose, and peanuts. It is formed through the esterification of 2-phenylethanol (B73330) and propionic acid.

Data Presentation: Quantitative Analysis

While direct quantitative data for this compound is limited in the literature, the concentration of its precursor, 2-phenylethanol, provides a strong indication of the potential for this compound formation. The following table summarizes available quantitative data for 2-phenylethanol and other relevant compounds in key natural sources.

| Natural Source | Plant Part | Compound | Concentration / Yield | Analytical Method | Reference |

| Rose (Rosa damascena) | Petals | 2-Phenylethanol | 1.0 - 1.3% of essential oil | GC-MS | [1] |

| Petals | 2-Phenylethanol | 31.58% of essential oil | GC-MS | [2] | |

| Guava (Psidium guajava) | Fruit | Esters (general) | Major volatile constituents | HS-SPME-GC-MS | [3] |

| Fruit | Aldehydes (general) | Major volatile constituents | HS-SPME-GC-MS | [3] | |

| Peanut (Arachis hypogaea) | Skins | Phenolic Compounds | 140–150 mg/g of dry skin | Spectrophotometry | [4] |

| Skins | Proanthocyanidins | Major phenolic constituents | HPLC-MS | [5][6] |

Note: The concentration of esters and other volatile compounds can vary significantly based on the cultivar, geographical location, harvest time, and extraction method. The data presented for peanuts focuses on phenolic compounds as there is limited quantitative data on the volatile esters in peanut skins.

Biosynthesis of this compound

The biosynthesis of this compound begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine is then converted to 2-phenylethanol, a key floral scent compound. Finally, 2-phenylethanol undergoes esterification with a propionyl donor, catalyzed by an alcohol acyltransferase (AAT), to form this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves extraction of the essential oil or volatile fraction, followed by purification. The choice of method depends on the plant matrix and the desired purity of the final product.

Experimental Workflow

Steam Distillation of Guava (Psidium guajava) Fruit

This method is suitable for the extraction of volatile compounds from fresh plant material.

Materials:

-

Fresh guava fruit

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Preparation of Plant Material: Wash fresh guava fruits and cut them into small pieces to increase the surface area for extraction.

-

Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.

-

Charging the Flask: Place the chopped guava fruit into the flask and add distilled water until the material is fully submerged.

-

Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds.

-

Condensation and Collection: The steam and volatile compound mixture will condense in the condenser and collect in the separator. The essential oil, being less dense than water, will form a layer on top.

-

Separation: After the distillation is complete (typically after 3-4 hours, or when no more oil is collected), carefully separate the oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Analysis: Analyze the composition of the essential oil using GC-MS to identify and quantify this compound.

Solvent Extraction of Rose (Rosa damascena) Petals

Solvent extraction is effective for delicate floral materials where high temperatures from steam distillation might degrade the desired compounds.

Materials:

-

Fresh rose petals

-

Hexane (B92381) (or other suitable non-polar solvent)

-

Soxhlet apparatus (or a simple flask for maceration)

-

Rotary evaporator

-

Anhydrous sodium sulfate

-

GC-MS

Protocol:

-

Preparation of Plant Material: Freshly harvested rose petals are used.

-

Extraction:

-

Soxhlet Extraction: Place the rose petals in a thimble and extract with hexane in a Soxhlet apparatus for several hours. This method provides a thorough extraction.[7]

-

Maceration: Alternatively, soak the petals in hexane in a sealed flask at room temperature for 24-48 hours with occasional agitation.[8][9][10]

-

-

Filtration: After extraction, filter the mixture to remove the solid plant material.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the hexane. The resulting semi-solid waxy material is known as the "concrete".[7][9]

-

Absolute Preparation: To obtain the "absolute," the concrete is washed with a polar solvent like ethanol (B145695) to separate the fragrant compounds from the waxes. The ethanol solution is then chilled to precipitate the waxes, filtered, and the ethanol is removed under vacuum.

-

Drying and Analysis: The resulting absolute is dried over anhydrous sodium sulfate and analyzed by GC-MS.

Solvent Extraction of Peanut (Arachis hypogaea) Skins

This protocol focuses on the extraction of compounds from peanut skins, a byproduct of the peanut industry.

Materials:

-

Peanut skins

-

Hexane (for defatting)

-

Ethanol (70-80% aqueous solution)

-

Mechanical shaker or sonicator

-

Centrifuge

-

Rotary evaporator

-

GC-MS

Protocol:

-

Defatting (Optional but Recommended): To improve the extraction of more polar compounds, first defat the peanut skins by extracting them with hexane at room temperature for 12 hours. Discard the hexane extract.[11]

-

Extraction:

-

Mix the defatted peanut skins with a 70% ethanol-water solution (a solid-to-solvent ratio of 1:20 w/v is recommended).[4]

-

Agitate the mixture using a mechanical shaker or sonicator for a defined period (e.g., 30 minutes to 24 hours).

-

-

Separation: Centrifuge the mixture to pellet the solid material and decant the supernatant.

-

Solvent Removal: Concentrate the supernatant using a rotary evaporator to remove the ethanol and water.

-

Analysis: The resulting extract can be redissolved in a suitable solvent and analyzed by GC-MS. Due to the complexity of the extract, a prior fractionation step using column chromatography may be necessary to isolate the volatile esters.

Purification by Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying specific compounds from a crude extract.

Materials:

-

Crude extract containing this compound

-

Silica (B1680970) gel (for normal-phase chromatography)

-

A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Flash chromatography system (column, pump, fraction collector)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Protocol:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of the initial eluting solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar eluting solvent (e.g., hexane).

-

Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

-

Elution: Begin the elution with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Monitoring: Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Combining and Concentrating: Combine the fractions that contain the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

-

Purity Confirmation: Confirm the purity of the isolated compound by GC-MS analysis.

Conclusion

This guide provides a comprehensive overview of the natural sources, biosynthesis, and methods for the isolation and purification of this compound. The detailed protocols and workflow diagrams offer a practical framework for researchers and professionals in the fields of natural product chemistry, flavor and fragrance development, and drug discovery. Further research is warranted to obtain more precise quantitative data on the concentration of this compound in a wider range of natural sources and to optimize extraction and purification protocols for industrial-scale production.

References

- 1. journals.modares.ac.ir [journals.modares.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. Comparative analysis of the aroma characteristics of three different cultivars of guavas under different storage conditions using HS-SPME-GC–MS and HS-GC-IMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valorization of Peanut Skin as Agricultural Waste Using Various Extraction Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction of Peanut Skins | Encyclopedia MDPI [encyclopedia.pub]

- 6. Extracts of Peanut Skins as a Source of Bioactive Compounds: Methodology and Applications [mdpi.com]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. actifsprecieux.com [actifsprecieux.com]

- 9. greenaria.in [greenaria.in]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Phenylethyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylethyl propionate (B1217596), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, including experimental protocols and tabulated data for easy reference.

Mass Spectrometry (MS)

Mass spectrometry of 2-phenylethyl propionate is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The most abundant fragments are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 178 | Not specified | [M]+ (Molecular Ion) |

| 104 | 99.99 | [C8H8]+ (Styrene cation) |

| 91 | 11.77 | [C7H7]+ (Tropylium cation) |

| 57 | 48.76 | [C3H5O]+ (Propionyl cation) |

| 29 | 23.89 | [C2H5]+ (Ethyl cation) |

Data sourced from PubChem CID 31225.[1]

Experimental Protocol

Sample Preparation: A dilute solution of this compound in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: An initial temperature of 70°C is held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, with a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 400.

Data Analysis: The mass spectrum of the peak corresponding to this compound is extracted and analyzed for its molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and aromatic functionalities.

Data Presentation

The key IR absorption bands for this compound are presented in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3030 | C-H (aromatic) | Stretching |

| ~2970 | C-H (aliphatic) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1495, 1455 | C=C (aromatic) | Stretching |

| ~1180 | C-O (ester) | Stretching |

| ~750, 695 | C-H (aromatic) | Out-of-plane bending |

Experimental Protocol

Sample Preparation: For liquid samples like this compound, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition (Thin Film Method):

-

Place a drop of the neat liquid sample onto one salt plate.

-

Carefully place the second salt plate on top to create a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with the empty salt plates prior to sample analysis.

Data Acquisition (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a drop of the neat liquid sample directly onto the crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

A background scan of the clean, empty ATR crystal should be taken beforehand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural characterization of this compound.

Data Presentation

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.31 - 7.19 | m | 5H | C₆H₅- |

| 4.28 | t | 2H | -O-CH₂-CH₂-Ph |

| 2.94 | t | 2H | -O-CH₂-CH₂-Ph |

| 2.31 | q | 2H | -CO-CH₂-CH₃ |

| 1.14 | t | 3H | -CO-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| 174.4 | C=O |

| 138.0 | C (aromatic, ipso) |

| 129.0 | CH (aromatic) |

| 128.5 | CH (aromatic) |

| 126.5 | CH (aromatic) |

| 64.9 | -O-CH₂- |

| 35.1 | -CH₂-Ph |

| 27.6 | -CO-CH₂- |

| 9.2 | -CH₃ |

Experimental Protocol

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Typically 8-16 scans are sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse experiment.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range that covers all carbon signals (e.g., 0-200 ppm).

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

References

Bioactivity and Pharmacological Profile of 2-Phenylethyl Propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethyl propionate (B1217596) is a naturally occurring ester with a prominent role as a fragrance component and a United States Environmental Protection Agency (EPA) classified minimum-risk pesticide.[1][2] Found in various plants and food items, this compound is primarily utilized as an insect attractant, particularly for the Japanese beetle.[1][3] While its toxicological profile suggests low acute toxicity, its broader pharmacological activities remain largely unexplored. This technical guide provides a comprehensive overview of the known bioactivity and pharmacological profile of 2-phenylethyl propionate, summarizing its physicochemical properties, synthesis, and established biological effects. It also delves into its potential, though less studied, antifungal, anti-inflammatory, and antimicrobial properties, drawing inferences from related compounds where direct data is unavailable. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet, floral, and fruity aroma. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [4] |

| Molecular Weight | 178.23 g/mol | [5] |

| CAS Number | 122-70-3 | [1] |

| Appearance | Colorless liquid | |

| Odor | Sweet, floral, fruity | |

| Boiling Point | 245 °C | [2] |

| Density | 1.007 g/mL at 25 °C | [2] |

| Flash Point | 113 °C | [2] |

| Vapor Pressure | 6.853 Pa at 25 °C | [6] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and propylene (B89431) glycol | [1] |

Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of 2-phenylethanol (B73330) and propionic acid, typically in the presence of an acid catalyst such as sulfuric acid.[1][7]

Experimental Protocol: Fischer Esterification of this compound

Objective: To synthesize this compound from 2-phenylethanol and propionic acid.

Materials:

-

2-Phenylethanol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, and standard laboratory glassware.

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-phenylethanol and propionic acid. An excess of one reactant can be used to drive the equilibrium towards the product.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.[7][8][9][10]

Logical Relationship of Synthesis:

Fischer esterification of this compound.

Bioactivity and Pharmacological Profile

Insect Attractant Activity

The most well-documented biological activity of this compound is its role as an insect attractant. It is a key component in lures for the Japanese beetle (Popillia japonica), often used in combination with other compounds to enhance its efficacy.[3][11]

Mechanism of Action: this compound acts as a kairomone, a chemical signal that benefits the receiver (the insect) by indicating a food source or suitable oviposition site. It lures the insects into traps, thereby reducing their population in a given area.[6] In some formulations, it is also suggested to kill insects on contact by disrupting their exoskeletons.

Synergistic Effects: The attractant properties of this compound are significantly enhanced when combined with other volatile compounds, such as eugenol (B1671780) and geraniol.[3]

Experimental Protocol: Wind Tunnel Bioassay for Insect Attractancy

Objective: To evaluate the attractant properties of this compound for a target insect species.

Materials:

-

Wind tunnel

-

Odor source (e.g., rubber septum impregnated with this compound)

-

Test insects (e.g., Japanese beetles)

-

Release cage

-

Video recording equipment (optional)

-

Solvent for control (e.g., hexane)

Procedure:

-

Preparation of Odor Source: A specific dose of this compound is loaded onto a dispenser, such as a rubber septum. A solvent-only dispenser is used as a control.

-

Wind Tunnel Setup: The odor source is placed at the upwind end of the wind tunnel. Airflow, temperature, and light conditions are controlled to mimic the natural environment of the test insect.

-

Insect Acclimation: Insects are acclimated to the test conditions for a set period before the assay.

-

Insect Release: Insects are released from a cage at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behavior of the insects are observed and recorded. Key metrics include the percentage of insects taking flight, the percentage flying upwind, and the percentage making contact with the odor source.

-

Data Analysis: The behavioral responses to this compound are compared to the responses to the solvent control.

Experimental Workflow for Insect Attractancy Bioassay:

Workflow for a wind tunnel bioassay.

Antifungal Activity

This compound has demonstrated antifungal properties, although this is a less-explored area of its bioactivity.[2] The exact mechanism is not fully elucidated for this specific compound, but it is hypothesized to involve disruption of the fungal cell membrane. The propionic acid moiety is known to induce mitochondria-mediated apoptosis in fungi.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Materials:

-

This compound

-

Fungal isolate (e.g., Candida albicans)

-

Sterile 96-well microtiter plates

-

Culture medium (e.g., RPMI-1640)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Serial twofold dilutions of the compound are prepared in the microtiter plate wells using the culture medium.

-

Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and added to each well.

-

Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Potential Anti-inflammatory Activity

There is currently no direct evidence for the anti-inflammatory activity of this compound. However, as a phenylpropanoid derivative, it belongs to a class of compounds known to possess anti-inflammatory properties.[12][13] Phenylpropanoids can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6).[14][15] This is often achieved through the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating signaling pathways such as NF-κB.[12]

Hypothesized Anti-inflammatory Signaling Pathway:

References

- 1. ecommons.cornell.edu [ecommons.cornell.edu]

- 2. 2-Phenethyl propionate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Propanoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 5. This compound | C11H14O2 | CID 31225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. naturepest.com [naturepest.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. cerritos.edu [cerritos.edu]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant phenylpropanoids as emerging anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the discovery and history of 2-phenylethyl propionate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2-Phenylethyl propionate (B1217596) (PEPA), a naturally occurring ester with the chemical formula C₁₁H₁₄O₂, is a molecule of significant interest across various scientific and commercial domains. Possessing a characteristic sweet, floral, and fruity aroma reminiscent of rose and honey, it has a long history of use as a fragrance and flavoring agent.[1][2] More recently, its potent bioactivity as an insect attractant has led to its development and use in pest management strategies.[3] This technical guide provides a comprehensive review of the discovery, history, synthesis, and key experimental findings related to 2-phenylethyl propionate, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

For many decades, its primary application was in the fragrance and flavor industries, valued for its pleasant aromatic properties.[1][7] A pivotal moment in the history of this compound came in the early 1970s with the discovery of its powerful insect-attracting capabilities. A team of researchers from the United States Department of Agriculture, T.P. McGovern, M. Beroza, and T.L. Ladd, identified it as a potent attractant for the Japanese beetle (Popillia japonica), a significant agricultural pest.[3] Their work, detailed in a 1970 publication in the Journal of Economic Entomology and a 1973 patent, established that this compound, particularly in combination with eugenol (B1671780), was significantly more effective at luring Japanese beetles than the standard lures used at the time.[1][3] This discovery opened a new chapter for the compound, leading to its development as a valuable tool in integrated pest management programs.

In recognition of its long history of safe use in food, the Flavor and Extract Manufacturers Association (FEMA) designated this compound as Generally Recognized as Safe (GRAS) for use as a flavoring agent (FEMA number 2867).[8][9] Subsequently, due to its non-toxic mode of action and low risk to non-target organisms, the U.S. Environmental Protection Agency (EPA) classified it as a minimum-risk pesticide, exempting it from the requirement of a tolerance when used in pesticide formulations.[3][5]

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with the following key properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 122-70-3 |

| Boiling Point | 245 °C |

| Density | 1.007 g/mL at 25 °C |

| Refractive Index | n20/D 1.493 |

| Odor | Floral, rose, fruity, honey |

| Natural Occurrence | Guava, peanuts, apple cider, beer, rum, various cheeses |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and historically significant method for synthesizing this compound is the Fischer-Speier esterification.

Reactants:

-

Phenethyl alcohol (C₈H₁₀O)

-

Propionic acid (C₃H₆O₂)

-

Concentrated sulfuric acid (H₂SO₄) (catalyst)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phenethyl alcohol and propionic acid. An excess of one of the reactants, typically the less expensive one, can be used to shift the equilibrium towards the product.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the mixture with water to remove the acid catalyst and any unreacted alcohol.

-

Neutralize any remaining acid by washing with a dilute solution of sodium bicarbonate.

-

Wash again with water to remove any residual salts.

-

Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the resulting crude ester by fractional distillation under reduced pressure to obtain pure this compound.[10]

Field Trapping Protocol for Japanese Beetle Attraction

The following is a generalized protocol based on the methodologies described in the foundational research on this compound as a Japanese beetle attractant.

Materials:

-

Japanese beetle traps

-

Lures containing this compound and eugenol in various ratios (e.g., 7:3)

-

Control lures (standard lure of the time, e.g., phenethyl butyrate (B1204436) and eugenol)

-

Stakes for mounting traps

-

Collection bags or containers for captured beetles

Procedure:

-

Select a test site with a known population of Japanese beetles, such as a field of Lespedeza or a turf area.

-

Set up traps in a randomized block design to minimize the effects of location on capture rates. Traps should be spaced sufficiently far apart to avoid interference between lures.

-

Mount each trap on a stake at a consistent height above the ground.

-

Bait each trap with one of the test lures or a control lure.

-

Expose the traps for a predetermined period, typically 1 to 3 days.

-

At the end of the exposure period, collect the captured beetles from each trap.

-

Count the number of male and female beetles captured in each trap.

-

Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the number of beetles captured by the different lures.[1]

Mechanism of Action: Olfactory Signaling Pathway

The attraction of insects like the Japanese beetle to this compound is mediated by their olfactory system. While the precise signaling cascade for this specific molecule in Popillia japonica is a subject of ongoing research, a general model for floral ester perception in insects can be described. This process typically involves the binding of the volatile odorant molecule to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). This binding event can trigger a dual signaling cascade involving both a rapid ionotropic response and a more sustained metabotropic (G-protein coupled) response.

Ionotropic Pathway: The OR is part of a heteromeric complex with a highly conserved co-receptor called Orco. Upon binding of this compound to the specific OR, the complex undergoes a conformational change, opening a non-selective cation channel. This leads to an influx of positive ions, depolarizing the neuron and generating an action potential.

Metabotropic Pathway: In parallel, the odorant-bound OR can act as a G-protein coupled receptor (GPCR). This activates a G-protein (typically Gαs or Gαq), which in turn stimulates the production of a second messenger, such as cyclic AMP (cAMP) by adenylyl cyclase or inositol (B14025) trisphosphate (IP₃) by phospholipase C. These second messengers can then modulate the activity of other ion channels, leading to a more prolonged and potentially amplified neuronal response.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the early research on this compound as a Japanese beetle attractant.

| Lure Composition | Ratio (by volume) | Relative Attractiveness (vs. Standard Lure) |

| Phenethyl Propionate : Eugenol | 9 : 1 | Up to 8.7x |

| Phenethyl Propionate : Eugenol | 7 : 3 | 4.4x |

| Phenethyl Propionate : Eugenol | 1 : 9 | > 2x |

| Phenethyl Propionate : Eugenol : Geraniol | 3 : 7 : 3 | Significantly higher than PEPA:Eugenol alone |

Conclusion

This compound has a rich history, evolving from a classic fragrance and flavor component, whose synthesis is based on late 19th-century organic chemistry, to a key component in modern, environmentally-friendly pest management strategies. Its discovery as a potent attractant for the Japanese beetle in the 1970s marked a significant turning point in its application. Understanding its synthesis, the experimental protocols for evaluating its efficacy, and the underlying biochemical mechanisms of its action is crucial for the continued development of novel applications, including in the fields of agriculture and drug development. The dual ionotropic and metabotropic signaling pathways involved in its perception by insects highlight the complexity of chemosensation and offer potential targets for the development of more specific and effective semiochemical-based products. Further research into the specific olfactory receptors and downstream signaling components in target pests will undoubtedly pave the way for even more refined and targeted applications of this versatile molecule.

References

- 1. foreverest.org [foreverest.org]

- 2. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. umsl.edu [umsl.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. researchgate.net [researchgate.net]

- 10. community.wvu.edu [community.wvu.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical and Physical Properties of 2-Phenylethyl Propionate

Abstract: This technical guide provides a comprehensive overview of the known physical and thermochemical properties of 2-phenylethyl propionate (B1217596) (CAS No. 122-70-3), an ester recognized for its characteristic floral and fruity aroma.[1][2][3] The document is intended for researchers, scientists, and professionals in drug development and materials science. It consolidates key physical constants and available thermochemical data into structured tables for ease of reference. Furthermore, it outlines the standard experimental methodologies employed for the determination of these properties and includes a visual representation of a typical experimental workflow.

General and Chemical Properties

2-Phenylethyl propionate, also known as phenethyl propanoate, is the ester formed from phenethyl alcohol and propionic acid.[4][5] It is a colorless liquid at room temperature with a sweet odor reminiscent of red roses, honey, and fruit.[1][6][7] Natural occurrences have been reported in various foods and plants, including peanuts, guava, and certain cheeses.[3][4][8]

Molecular Formula: C₁₁H₁₄O₂[2][4] Molecular Weight: 178.23 g/mol [1][2][4] Synonyms: Phenethyl propionate, Propanoic acid, 2-phenylethyl ester, Benzylcarbinyl propionate[2][9][10]

Physical Constants

The physical properties of this compound have been well-documented across various sources. The following table summarizes the key physical constants.

| Property | Value | Source(s) |

| Physical State | Colorless Liquid | [1][4] |

| Boiling Point | 244 - 245 °C at 760 mmHg | [1][2][11] |

| 251.9 °C at 760 mmHg | [9] | |

| 298.3 ± 9.0 °C at 760 mmHg | [4][7] | |

| Melting Point | < 25 °C | [1][3][4][9] |

| Density / Specific Gravity | 1.007 - 1.016 g/cm³ at 25 °C | [3][6][9] |

| 1.02 at 25/25 °C | [1][4] | |

| Refractive Index (n_D^20) | 1.489 - 1.499 | [1][11] |

| 1.493 | [3][6][9] | |

| Vapor Pressure | 0.0199 - 0.051 mmHg at 25 °C | [1][4][9] |

| 6.853 Pa at 25 °C | [3][6] | |

| Flash Point | > 100 °C (> 212 °F) | [6][11] |

| 107.4 °C | [9] | |

| Water Solubility | 136 mg/L at 25 °C (estimated) | [3][4][6][9][11] |

| logP (Octanol/Water) | 2.8 (estimated) | [9][11] |

Thermochemical Data

Critically evaluated thermochemical data for this compound is less prevalent in publicly accessible literature. The National Institute of Standards and Technology (NIST) maintains comprehensive thermochemical databases, which may contain detailed information on properties such as enthalpy of formation and heat capacity, often available through subscription services. For many esters, these values are determined experimentally via calorimetry or estimated using computational methods and group-additivity schemes.[12][13][14]

| Property | Value | Source(s) |

| Ideal Gas Heat Capacity (Cp,gas) | Data not publicly available. Accessible via NIST/TRC databases. | [15] |

| Enthalpy of Formation (ΔfH°gas) | Data not publicly available. Accessible via NIST/TRC databases. | [15] |

| Enthalpy of Vaporization (ΔvapH) | Data not publicly available. Accessible via NIST/TRC databases. | [15] |

| Enthalpy of Fusion (ΔfusH°) | Data not publicly available. Accessible via NIST/TRC databases. | [15] |

Experimental Protocols

Specific experimental protocols for the determination of properties for this compound are not detailed in the available literature. However, standard organic chemistry laboratory procedures are applicable.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.[16]

-

Apparatus Setup: A distillation flask is filled with the liquid sample (e.g., this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[16]

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises.

-

Temperature Reading: The temperature is recorded when the vapor surrounds the thermometer bulb and remains constant. This stable temperature, characterized by the continuous condensation of vapor into the condenser, is the boiling point.[16]

Determination of Melting Point

While this compound is a liquid at room temperature, this method is crucial for solid organic compounds. The melting point is a key indicator of purity.[17]

-

Sample Preparation: A small amount of the solid compound is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus alongside a thermometer.[17]

-

Heating and Observation: The sample is heated slowly. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied. A pure compound typically exhibits a sharp melting range of 0.5-2 °C.[17]

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound is often determined using combustion calorimetry.

-

Sample Preparation: A precisely weighed sample of the substance is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Combustion: The bomb is filled with pure oxygen under high pressure and submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is measured with high precision.

-

Calculation: The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter. The enthalpy of formation can then be derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[12][18]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound like this compound.

Caption: Workflow for Physical and Thermochemical Characterization.

References

- 1. This compound | C11H14O2 | CID 31225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 122-70-3 [m.chemicalbook.com]

- 4. ecommons.cornell.edu [ecommons.cornell.edu]

- 5. 2-Phenethyl propionate - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. naturepest.com [naturepest.com]

- 8. This compound | 122-70-3 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound | 122-70-3 | TCI AMERICA [tcichemicals.com]

- 11. phenethyl propionate, 122-70-3 [thegoodscentscompany.com]

- 12. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Propanoic acid, 2-phenylethyl ester (CAS 122-70-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sc.uobaghdad.edu.iq [sc.uobaghdad.edu.iq]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-Phenylethyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-phenylethyl propionate (B1217596), a widely used fragrance and flavoring agent. Understanding its solubility in various organic solvents is critical for its application in formulations, chemical synthesis, and purification processes. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers visual representations of experimental workflows.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of 2-phenylethyl propionate, an ester, in organic solvents is primarily governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. As a relatively non-polar compound due to its ester group and phenyl ring, this compound is expected to exhibit good solubility in a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from various chemical databases, a qualitative and semi-quantitative understanding can be established.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (at 25°C) | Citation |

| Water | Protic | Insoluble | 136 mg/L | [1][2] |

| Alcohols (e.g., Ethanol, Methanol) | Protic | Miscible | Not specified | [3] |

| Ether (e.g., Diethyl ether) | Ether | Miscible | Not specified | [3] |

| Oils (e.g., Paraffin oil) | Hydrocarbon | Soluble | Not specified | [1] |

| Dipropylene Glycol | Glycol Ether | Soluble | Not specified | [1] |

| Propylene Glycol | Glycol | Soluble | Not specified | [1] |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution. "Soluble" indicates that the solute dissolves in the solvent to a significant extent, but not necessarily in all proportions. The lack of specific g/100mL or mol/L data highlights a gap in the current chemical literature.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are provided as a guideline. These methods can be adapted for the determination of this compound solubility in various organic solvents.

Method 1: Gravimetric Method for Determining Solubility

This method is a straightforward and reliable technique for determining the solubility of a liquid solute in a liquid solvent.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. An excess is ensured when a separate phase of the solute is visible.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed in the thermostatically controlled environment for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker to remove any undissolved micro-droplets.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the evaporation of this compound (boiling point ~245°C).

-

Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the remaining this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

Method 2: Spectroscopic Method for Determining Miscibility

For determining if this compound is miscible with a solvent, a simple visual inspection is often sufficient. However, for a more rigorous determination, a spectroscopic method can be employed.

Materials:

-

This compound

-

Organic solvent of interest

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Preparation of Test Mixtures:

-

Prepare several mixtures of this compound and the solvent in different proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume).

-

-

Analysis:

-

Visually inspect each mixture for any signs of phase separation or turbidity. The absence of a meniscus and a clear solution indicates miscibility.

-

For a quantitative confirmation, dilute a sample from a mixture that appears homogeneous and measure its absorbance. Use the calibration curve to determine the concentration. If the measured concentration corresponds to the expected concentration based on the mixture's proportion, it confirms miscibility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Caption: Gravimetric method workflow for solubility.

Conclusion

While precise, quantitative solubility data for this compound in a comprehensive range of organic solvents remains an area for further research, its qualitative solubility profile indicates good compatibility with common non-polar and moderately polar organic solvents. For applications requiring exact solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. This information is intended to empower researchers and professionals in the fields of chemistry and drug development to effectively utilize this compound in their work.

References

Identification of 2-phenylethyl propionate in essential oil fractions

An In-depth Technical Guide to the Identification of 2-Phenylethyl Propionate (B1217596) in Essential Oil Fractions

Introduction